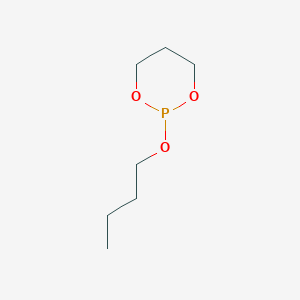

2-Butoxy-1,3,2-dioxaphosphinane

Description

Structure

3D Structure

Properties

CAS No. |

38432-37-0 |

|---|---|

Molecular Formula |

C7H15O3P |

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-butoxy-1,3,2-dioxaphosphinane |

InChI |

InChI=1S/C7H15O3P/c1-2-3-5-8-11-9-6-4-7-10-11/h2-7H2,1H3 |

InChI Key |

BVXGAGMDXITRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP1OCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butoxy 1,3,2 Dioxaphosphinane and Analogous Structures

Established Synthetic Pathways to 1,3,2-Dioxaphosphinanes

Cyclization Reactions involving Phosphite (B83602) Precursors

The formation of the 1,3,2-dioxaphosphinane ring system is often achieved through cyclization reactions. A common approach involves the reaction of a suitable diol with a phosphorus-containing reagent. For instance, the synthesis of related phostones has been accomplished through the cyclization of 1,3-dibromopropane (B121459) with alkyl phosphites. This general principle can be adapted to produce a variety of 1,3,2-dioxaphosphinane structures.

Synthesis of 2-Alkoxy-1,3,2-dioxaphosphinane-2-oxides and Related Structures

The synthesis of 2-alkoxy-1,3,2-dioxaphosphinane-2-oxides is a key area of research. nih.gov One method involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system. researchgate.net This approach allows for the introduction of various alkoxy groups at the 2-position of the dioxaphosphinane ring. Another route to these compounds is through the oxidation of the corresponding cyclic phosphites. For example, 2-chloro-1,3,2-dioxaphosphinane (B14740889) can be oxidized to 2-chloro-1,3,2-dioxaphosphinane-2-oxide. chemicalbook.com This intermediate can then be further reacted with alcohols to introduce the desired alkoxy group.

Advanced and Automated Synthetic Approaches

Electrochemical Synthesis for Chalcogenophosphites derived from Cyclic Phosphites

Electrochemical methods offer a modern and efficient route to chalcogenophosphites. thieme-connect.comsci-hub.se This technique utilizes an electrochemical reactor in an automated flow system to facilitate the formation of these compounds. thieme-connect.comsci-hub.se By applying a current to a solution containing a phosphite and a diselenide or disulfide, the corresponding phosphoroselenoate or phosphorothioate (B77711) can be synthesized in short reaction times. thieme-connect.comsci-hub.se This automated approach allows for the rapid synthesis of a library of differently functionalized chalcogenophosphites. thieme-connect.comsci-hub.sechemrxiv.org

Table 1: Examples of Electrochemically Synthesized Chalcogenophosphites thieme-connect.com

| Compound | Yield |

| O,O-Diethyl Se-Phenyl Phosphoroselenoate | 89% |

| O,O,Se-Triphenyl Phosphoroselenoate | 95% |

| O,O-Di(p-tolyl) Se-Phenyl Phosphoroselenoate | 92% |

| O,O-Di(o-tolyl) Se-Phenyl Phosphoroselenoate | 85% |

This table is based on data presented in the referenced study and showcases the efficiency of the electrochemical synthesis method.

Continuous Flow Methodologies for Cyclic Phosphoester Production

Continuous flow chemistry has emerged as a powerful tool for the production of cyclic phosphoesters, offering advantages in terms of safety, efficiency, and scalability. nih.govyoutube.comyoutube.comyoutube.com This methodology allows for the on-demand generation of highly reactive intermediates in a controlled manner. youtube.com A modular flow platform can be used for the end-to-end preparation of cyclic phosphate (B84403) monomers. nih.gov This system can include modules for cyclization, oxidation, and subsequent functionalization, enabling the production of a library of versatile cyclic phosphate monomers at a large scale. nih.gov The use of in-line monitoring techniques, such as 31P NMR, allows for real-time optimization of the reaction conditions. nih.gov

Stereochemical Control in 1,3,2-Dioxaphosphinane Synthesis

The stereochemistry of the 1,3,2-dioxaphosphinane ring and its substituents is a critical aspect of their synthesis and can significantly influence their properties and reactivity. Conformational analysis of derivatives such as 4-methyl-2-trimethylsiloxy-1,3,2-dioxaphosphinane has shown that the ring typically adopts a chair conformation with substituents occupying specific axial or equatorial positions. researchgate.net The stereochemical outcome of reactions involving 1,3,2-dioxaphosphinanes, such as 1,3-dipolar cycloadditions, can be highly selective, leading to the preferential formation of one diastereoisomer. researchgate.net The absolute configuration of these products can be determined using techniques like X-ray diffraction analysis. researchgate.net

Reaction Pathways and Mechanistic Investigations of 2 Butoxy 1,3,2 Dioxaphosphinane Derivatives

Ring-Opening Polymerization (ROP) Behavior

The ability of cyclic esters to undergo ring-opening polymerization is a cornerstone of biodegradable polymer synthesis. The behavior of 2-butoxy-1,3,2-dioxaphosphinane in this regard is influenced by several factors, including the nature of the initiator and the inherent strain of the six-membered ring.

Evaluation of ROP for Six-Membered Cyclic Phosphoesters, including Dioxaphosphinane-2-oxides

The ring-opening polymerization of six-membered cyclic phosphoesters, such as 2-alkoxy-1,3,2-dioxaphosphinane-2-oxides, has been explored as a route to synthesize poly(alkylene phosphate)s. These polymers are of interest for their potential biocompatibility and flame-retardant properties. The polymerization can be initiated by various catalysts, including anionic and coordination catalysts. For instance, the anionic ROP of 2-(benzyloxy)ethoxy-1,3,2-dioxaphospholane-2-oxide, a related five-membered cyclic phosphate (B84403), has been successfully demonstrated to produce poly(phosphoester)s with protected pendant hydroxyl groups. researchgate.net Similarly, the ROP of 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide, catalyzed by tertiary amines, has yielded high molecular weight linear polymers. researchgate.net

While specific studies evaluating the ROP of this compound are limited, data from related six-membered cyclic esters, such as 1,3-dioxan-2-ones, indicate that their polymerization is thermodynamically favorable at all temperatures, driven by the release of ring strain. researchgate.net The polymerization of substituted 1,3-benzoxazines, another class of six-membered heterocyclic monomers, has also been observed, further supporting the potential for ROP in these ring systems. rsc.org

The table below illustrates typical conditions and outcomes for the ROP of related cyclic phosphoesters, which can serve as a predictive model for the behavior of this compound-2-oxide.

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane | Stannous Octoate/Dodecanol | Tetrahydrofuran | N/A | Poly(ethylene ethyl phosphate) | researchgate.net |

| 2-Methoxy-1,3,2-dioxaphospholane 2-oxide | Triethylamine | N/A | N/A | High molecular weight linear polymer | researchgate.net |

| 2-(Benzyloxy)ethoxy-1,3,2-dioxaphospholane-2-oxide | Anionic initiator | N/A | N/A | Poly(phosphoester) with pendant groups | researchgate.net |

Mechanistic Insights into Ring Strain and Polymerization Efficacy

The efficacy of ring-opening polymerization is intrinsically linked to the ring strain of the cyclic monomer. For six-membered rings like 1,3,2-dioxaphosphinanes, the relief of this strain upon polymerization provides the thermodynamic driving force for the reaction. The polymerization of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, a similar five-membered cyclic phosphoester, initiated by stannous octoate, is proposed to proceed via a coordination-insertion mechanism. researchgate.net In this mechanism, the initiator coordinates to the monomer, followed by the insertion of the monomer into the initiator-polymer chain bond.

Kinetic studies on the ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane have shown the reaction to be first-order with respect to the monomer. researchgate.net This suggests that the rate of polymerization is directly proportional to the concentration of the cyclic monomer. The mechanism for the ROP of six-membered cyclic hybrid dimers composed of an oxoester and a thioester has also been investigated, revealing that polymerizability is in good agreement with the ring strain evaluated by Density Functional Theory (DFT) calculations. researchgate.net

For this compound, it is anticipated that both anionic and coordination-insertion mechanisms could be viable for its ROP, with the specific pathway being dependent on the choice of initiator and reaction conditions. The presence of the butoxy group may also influence the reactivity and the properties of the resulting polymer.

Copolymerization Studies with Other Monomers

Copolymerization of cyclic esters is a versatile strategy to tailor the properties of the resulting polymers. While specific copolymerization studies involving this compound are not extensively documented, research on related cyclic esters provides valuable insights. For example, bimetallic salen aluminum complexes have been shown to be effective catalysts for the copolymerization of various cyclic esters, including L-lactide, ε-caprolactone, and β-butyrolactone, with other heterocyclic monomers like cyclohexene (B86901) oxide and succinic anhydride. researchgate.netrsc.org These copolymerizations can yield a range of architectures from gradient to blocky copolymers. rsc.org

A study on a δ-lactone derived from CO2 and butadiene highlights the challenges and strategies for the chemoselective ring-opening polymerization of multifunctional monomers. nih.gov This is particularly relevant for the potential copolymerization of this compound, which contains both a cyclic phosphoester and a butoxy side group. The ability to selectively open the ring while preserving the side group functionality would be crucial for creating functional polyesters.

The following table presents examples of copolymerization systems with cyclic esters, illustrating the potential for creating diverse polymer structures.

| Comonomer 1 | Comonomer 2 | Catalyst | Resulting Copolymer Architecture | Reference |

| ε-Caprolactone | L-Lactide | Bimetallic Salen Aluminum Complex | Gradient to Blocky | researchgate.net |

| Cyclohexene Oxide | L-Lactide | Bimetallic Salen Aluminum Complex | Block Polyether-co-polyester | rsc.org |

| Cyclohexene Oxide | Succinic Anhydride | Bimetallic Salen Aluminum Complex | Block Copolyester | rsc.org |

Oxidation and Reduction Chemistry

The phosphorus atom in this compound exists in a +3 oxidation state, making it susceptible to oxidation to the more stable +5 state. This reactivity is central to the formation of cyclic phosphine (B1218219) oxides and is a key aspect of its chemical behavior.

Electrochemical Oxidation Studies and Proposed Mechanisms

The electrochemical oxidation of organophosphorus compounds, including phosphines and phosphites, has been a subject of study to understand their redox behavior and to develop synthetic methodologies. The electrochemical oxidation of aliphatic amines has been shown to proceed via the formation of an iminium ion intermediate. mdpi.com While not directly analogous, this highlights the potential for electrochemical methods to initiate reactions at heteroatoms.

Specific electrochemical oxidation studies on this compound are scarce. However, research on the electrochemical oxidation of tertiary phosphines in the presence of alkenes has shown that the process can lead to the formation of phosphonium (B103445) salts and phosphine oxides. researchgate.net The mechanism is believed to involve the generation of a tertiary phosphine cation-radical at the anode. This reactive intermediate can then react with other species in the solution. It is plausible that the electrochemical oxidation of this compound would proceed through a similar radical cation intermediate, which could then be trapped by nucleophiles or undergo further reactions.

Formation of Cyclic Phosphine Oxides

The oxidation of cyclic phosphites to their corresponding cyclic phosphates (or phosphine oxides in a broader sense) is a well-established transformation. The synthesis of polyfluoroalkylated 1,3,2-dioxaphosphorinane (B14751949) oxides has been achieved, demonstrating that the six-membered ring can be maintained during the oxidation of the phosphorus center. researchgate.net

The oxidation of 2-alkoxy-1,3,2-dioxaphosphinane derivatives can be accomplished using various oxidizing agents. For instance, a 4-methyl-2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,3,2-dioxaphosphinane has been used as an oxidative additive in electrolytes for high-voltage Li-ion cells, highlighting the role of such compounds in electrochemical systems. researchgate.net The oxidation transforms the phosphite (B83602) (P(III)) to a phosphate (P(V)).

The general reaction for the formation of the cyclic phosphine oxide of this compound is depicted below:

This compound + [O] → this compound-2-oxide

This oxidation is a key reaction, as the resulting pentavalent phosphorus center in the oxide is more stable and is the form typically used in ring-opening polymerization to create poly(alkylene phosphate)s.

Hydrolytic Stability and Degradation Pathways

The susceptibility of this compound to hydrolysis is a critical aspect of its chemistry, leading to the formation of various degradation products.

Hydrolysis Kinetics of Cyclic Phosphoesters

The hydrolysis of cyclic phosphoesters, such as this compound, is a process influenced by several factors, including pH, ring size, and the presence of catalysts. nih.govresearchgate.net The rate of hydrolysis can be significantly affected by the reaction medium, with both acidic and basic conditions facilitating the cleavage of the P-O bond. nih.govicm.edu.pl Generally, the hydrolysis of phosphonates is a sequential process, occurring in two steps. nih.gov

Computational studies on the hydrolysis of alkyl and aryl phosphites have explored various mechanistic pathways under neutral, acidic, and basic conditions. winona.edu Under acidic conditions, mechanisms initiated by hydronium ion protonation of either oxygen or phosphorus appear to be highly favorable. winona.edu In contrast, under neutral conditions, the initial protonation step is less favorable. winona.edu Basic conditions also present a favorable pathway for hydrolysis. winona.edu The rate of hydrolysis is also dependent on the ring size of the cyclic phosphate. researchgate.net

Formation of Hydrophosphoryl Compounds via Hydrolysis

A key outcome of the hydrolysis of P(III) esters like this compound is the formation of hydrophosphoryl compounds, also known as H-phosphonates. The industrial synthesis of dialkyl H-phosphonates often involves the reaction of phosphorus trichloride (B1173362) with alcohols. nih.gov Another significant route to these compounds is through the alcoholysis of existing dialkyl H-phosphonates. nih.gov This transesterification reaction can be controlled to produce mixed dialkyl H-phosphonates by carefully managing the reaction conditions, such as the excess of alcohol and temperature. nih.gov

Nucleophilic Substitutions and Rearrangements

Derivatives of this compound readily undergo nucleophilic substitution and rearrangement reactions, which are fundamental to the synthesis of a wide array of organophosphorus compounds.

Reactions with Nitrogen-Chlorine Bonds and Stereochemical Outcomes

The reaction of cyclic P(III) esters with compounds containing nitrogen-chlorine (N-Cl) bonds proceeds with distinct stereochemical outcomes. The stereochemistry of these reactions is a subject of detailed investigation.

Arbuzov-type Reactions of Cyclic P(III) Esters

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. nih.govwikipedia.org This reaction involves the interaction of a trivalent phosphorus ester with an alkyl halide, resulting in a pentavalent phosphorus species. wikipedia.org The classical mechanism initiates with a nucleophilic (SN2) attack by the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by the dealkylation of the intermediate by the halide ion. organic-chemistry.org

Cyclic phosphites, including derivatives of this compound, also participate in Arbuzov-type reactions. nih.gov In these cases, the reaction typically involves the cleavage of the exocyclic P-O bond. wikipedia.org The reaction can be influenced by various factors, including the use of Lewis acid catalysts or photolytic conditions. organic-chemistry.orgchinesechemsoc.org While primary alkyl halides are typical substrates, the scope of the Arbuzov reaction has been expanded to include a wider range of halides under specific conditions. wikipedia.orgchinesechemsoc.org

Table 1: Overview of Michaelis-Arbuzov Reaction

| Reactant Type | Product Type | General Mechanism |

|---|---|---|

| Phosphite esters | Phosphonates | SN2 attack of phosphite on alkyl halide, followed by dealkylation. wikipedia.orgorganic-chemistry.org |

| Phosphonites | Phosphinates | Similar to phosphites, leading to phosphinate products. wikipedia.org |

| Phosphinites | Phosphine oxides | Similar to phosphites, leading to phosphine oxide products. wikipedia.org |

Transesterification Reactions

Transesterification is a key method for synthesizing various cyclic phosphorous acid esters. cdnsciencepub.com This process involves the reaction of a phosphite with an alcohol, often in the presence of a catalyst. cdnsciencepub.comgoogle.com For instance, diethyl hydrogen phosphite can be transesterified with 1,3-glycols to produce six-membered cyclic hydrogen phosphites. cdnsciencepub.com Similarly, partial transesterification of tris-2-chloroethyl phosphite can yield cyclic 2-chloroethyl phosphites. cdnsciencepub.com

The reaction can be driven to completion by distilling the lower-boiling alcohol from the reaction mixture. datapdf.com The ratio of reactants can be adjusted to favor the formation of mono- or di-transesterified products. datapdf.com While the reaction can proceed without a catalyst, alkaline catalysts like sodium methylate or sodium phenate are often used, though they can introduce impurities. google.comdatapdf.com

Catalytic Roles and Applications of 2 Butoxy 1,3,2 Dioxaphosphinane Analogs

Catalysis in Polymer Synthesis

Cyclic phosphate (B84403) esters, structurally analogous to 2-Butoxy-1,3,2-dioxaphosphinane, are key monomers for producing biocompatible and biodegradable polyphosphoesters through ring-opening polymerization (ROP). The choice of catalyst is crucial for controlling this process.

The ring-opening polymerization of cyclic phosphate esters like 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP), an analog, has been effectively catalyzed by organocatalyst systems. rsc.org One such system involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov In a simple two-component system with an alcohol initiator (like BnOH), DBU activates the initiator and facilitates proton transport. rsc.org

A more advanced, three-component system combines DBU with a thiourea (B124793) (TU) cocatalyst, such as 1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea. rsc.org Computational studies reveal that in this synergistic system, the thiourea acts as an activator for the monomer. rsc.org Two potential mechanisms have been explored:

DBU serves as a proton relay while TU activates the iBP monomer. rsc.org

Protonated DBU acts as a counter cation, and TU stabilizes the resulting oxygen-containing anion through hydrogen bond interactions. rsc.org

This cooperative catalysis, particularly the dual activation role of thiourea, leads to a more activated P–O bond in the monomer. rsc.org The combination of alkoxides with thioureas is also an effective catalytic system for the ROP of cyclic esters, generating a thioimidate that acts as a bifunctional catalyst. nih.gov This system activates both the monomer's carbonyl group and the alcohol initiator. nih.gov

The selection of the catalyst system has a profound impact on the polymerization kinetics and the resulting polymer's microstructure, which in turn dictates its properties and applications. researchgate.netutwente.nl

The DBU/thiourea combination is not only thermodynamically favorable but also kinetically accelerates the ROP of iBP compared to the DBU/BnOH system alone. rsc.org This enhanced rate is attributed to the more effective activation of the monomer's P-O bond by the dual-functioning thiourea. rsc.org Similarly, the catalytic system of alkoxides combined with thioureas promotes rapid and selective ROP of lactones, a related class of cyclic esters. nih.gov This high efficiency allows for living polymerization behavior, characterized by narrow molecular weight distributions (Mw/Mn < 1.1), successful chain extension experiments, and minimal side reactions like transesterification. nih.gov

The ability to control the microstructure is a significant advantage. The thioimidate-mediated polymerization of L-lactide yields highly isotactic polylactide, demonstrating precise stereochemical control. nih.gov The high selectivity of this catalyst is due to its preferential activation of the monomer over the growing polymer chains, which suppresses unwanted transesterification reactions that can lead to branching and a broader molecular weight distribution. nih.govnih.gov The microstructure of polyphosphoesters has been shown to be a critical factor controlling their hydrolytic degradation rates, which can be tuned from minutes to years. researchgate.netutwente.nlscispace.com

| Catalyst System | Monomer Example | Key Findings | Impact on Kinetics & Microstructure | Citations |

| DBU / Thiourea | 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP) | Thiourea acts as a dual activator, making the P-O bond more susceptible to ring-opening. | More thermodynamically and kinetically favorable than DBU alone. | rsc.org |

| Alkoxides / Thioureas | L-lactide | Forms a thioimidate that bifunctionally activates both monomer and initiator. | Leads to rapid, selective, and living polymerization with high isotacticity (stereocontrol) and minimal transesterification. | nih.gov |

| Aluminium triisopropanolate | 2-methoxy-2-oxo-1,3,2-dioxaphospholane | Initially forms linear polymer chains. | Chain transfer to the polymer at later stages leads to extensive branching. | nih.gov |

Application as Ligands in Transition Metal Catalysis

Phosphorus compounds are central to the field of transition metal catalysis, where they serve as ligands that can tune the electronic and steric properties of a metal center, thereby controlling catalytic activity and selectivity.

P-chiral or P-stereogenic phosphines, which have a chiral center at the phosphorus atom, are a highly effective class of ligands for asymmetric catalysis. nih.gov However, their synthesis can be challenging. An important strategy involves the synthesis of P-chiral phosphine (B1218219) oxides, which serve as stable, less toxic, and odorless precursors, or "preligands," to the final phosphine ligands. mdpi.com

One effective method to obtain these valuable building blocks is through the kinetic resolution of racemic secondary phosphine oxides (SPOs). mdpi.com This process allows for the separation of enantiomers, providing access to enantioenriched P-chiral SPOs. mdpi.comnih.gov These chiral SPOs are versatile synthons that can be transformed into a variety of other P-chiral compounds, such as tertiary phosphine oxides, through reactions like allylic alkylation or cross-coupling. mdpi.com The use of phosphine-boranes as intermediates is another established method for synthesizing P-chiral phosphine ligands. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely studied reaction for forming carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. nih.govmdpi.com The success of this reaction heavily relies on the chiral ligand bound to the palladium catalyst. mdpi.comacs.orgacs.org

P-chiral phosphine ligands, often derived from the preligands discussed above, play a crucial role in this process. nih.govmdpi.com For instance, an enantioenriched (R)-configured secondary phosphine oxide can undergo palladium-catalyzed allylic alkylation to yield a tertiary phosphine oxide with high enantiomeric excess. mdpi.com It can also be used in a subsequent palladium-catalyzed cross-coupling reaction to produce other enantioenriched P-stereogenic oxides. mdpi.com This demonstrates the critical role of these phosphine oxide preligands as foundational building blocks for creating the specific, highly-tuned ligands required for achieving high enantioselectivity in reactions like AAA. mdpi.comresearchgate.net The performance of the catalytic system depends on a careful balance of factors including the ligand, substrate, nucleophile, and reaction conditions. mdpi.com

| Ligand/Preligand Type | Catalytic Reaction | Key Research Finding | Significance | Citations |

| P-Chiral Secondary Phosphine Oxides (SPOs) | Kinetic Resolution / Asymmetric Allylation | Racemic SPOs can be resolved to provide enantioenriched P-chiral SPOs and tertiary phosphine oxides. | Provides access to versatile P-stereogenic synthons, which are crucial preligands for more complex chiral phosphines. | mdpi.com |

| P-Chiral Phosphine Ligands | Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) | The use of various P-chiral phosphines (e.g., monophosphines, diphosphines) leads to high enantioselectivity (up to 99% ee) in AAA. | Demonstrates the effectiveness of P-chiral ligands in controlling the stereochemical outcome of one of the most important C-C bond-forming reactions. | mdpi.comacs.org |

Heterogeneous Catalysis involving Phosphorus-Titanate Systems (e.g., ethylene (B1197577) glycol oxyethylation)

Heterogeneous catalysts are crucial for industrial chemistry, offering advantages in separation and reusability. Systems combining phosphorus and titanium components are being explored for various transformations.

While specific research on a combined phosphorus-titanate system for ethylene glycol oxyethylation is not detailed in the provided search results, related studies highlight the catalytic potential of each component. Titanium-based catalysts are effective in reactions involving ethylene glycol. For instance, a Ti–Si–ethylene glycol salt (Ti/Si–EG) has been synthesized and used as a catalyst for the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) via glycolysis, a process that uses ethylene glycol to produce bis(hydroxyethyl)terephthalate (BHET). rsc.org In this system, the catalyst is introduced as a glycol salt to avoid introducing impurities. rsc.org Similarly, nano-sized ethylene glycol titanium catalysts have been shown to have high chemical activity for the degradation of polyurethane foams. nih.gov Titanate nanotubes have also been investigated as low-cost, efficient catalytic materials and supports for producing various bio-based chemicals. nih.govnih.gov

On the other hand, phosphorus-containing materials are widely used in heterogeneous catalysis. Porous organic polymers containing phosphine groups can be used to support rhodium nanoparticles, creating a catalyst for the hydroformylation of olefins that can be reused multiple times. researchgate.net Porous metal phosphates, such as a novel magnesium aluminum phosphate, have also been shown to be efficient heterogeneous base catalysts for C-C bond formation in reactions like the Knoevenagel condensation. mdpi.com The unique surface properties and porosity of these materials are key to their catalytic activity. mdpi.com

The development of a bifunctional catalyst with both oxidative and acidic centers is key for the one-pot synthesis of ethylene glycol from ethylene. zendy.io Titanium silicalite-1 (TS-1) has been modified to create such a catalyst, demonstrating the potential of titanium-based materials in ethylene glycol synthesis. zendy.io The ethylene glycol oxidation reaction (EGOR) is another important process, with applications in fuel cells and PET recycling, that relies on the design of efficient catalysts. rsc.org Although a direct link for phosphorus-titanate systems in ethylene glycol oxyethylation is not established from the available data, the individual successes of titanate-based catalysts in ethylene glycol reactions and phosphorus-based materials in heterogeneous catalysis suggest a promising area for future research.

Integration into Advanced Polymeric Materials

Synthesis of Poly(phosphonate)s and Poly(phosphoester)s via Cyclic Monomers

The synthesis of poly(phosphonate)s and poly(phosphoester)s through the ring-opening polymerization (ROP) of cyclic monomers is a primary method for creating polymers with phosphorus atoms in the main chain. The general synthesis for a cyclic phosphorus monomer like 2-Butoxy-1,3,2-dioxaphosphinane typically involves the reaction of a diol (in this case, 1,3-propanediol) with a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), to form a cyclic chlorophosphite. mdpi.com This intermediate can then be oxidized and substituted with an alkoxy group (in this case, a butoxy group) to yield the final monomer. mdpi.com

However, the polymerization of these monomers is highly dependent on thermodynamic factors, particularly the ring strain of the monomer. mdpi.com Ring-opening polymerization is driven by the release of this strain. Five-membered rings, such as 1,3,2-dioxaphospholane derivatives, are highly strained and thus polymerize readily. In contrast, six-membered cycles like the 1,3,2-dioxaphosphinane system exhibit significantly lower ring strain. mdpi.comnih.gov

This lower ring strain presents a considerable challenge for the polymerization of this compound. The process is characterized by "temperature-dependent reactivity" and often establishes a monomer-polymer equilibrium, which can result in low polymer yields and limited molar mass. mdpi.comnih.gov This makes it difficult to produce high-molecular-weight polymers from this specific monomer using standard ROP techniques that are effective for more strained cyclic esters.

Table 1: Comparison of Cyclic Monomer Reactivity in Ring-Opening Polymerization (ROP)

| Property | 5-Membered Rings (e.g., Dioxaphospholanes) | 6-Membered Rings (e.g., Dioxaphosphinanes) |

|---|---|---|

| Ring Strain | High | Low mdpi.comnih.gov |

| Polymerizability via ROP | High / Favorable mdpi.com | Low / Subject to Equilibrium mdpi.comnih.gov |

| Molar Mass Achievement | High molecular weight achievable | Generally limited |

| Thermodynamics | Driven by significant strain release | Less favorable; temperature-dependent mdpi.com |

Functional Polymers for Specific Applications

The incorporation of phosphorus into polymer backbones is a well-established strategy for developing functional materials, most notably for enhancing flame retardancy.

Polyurethane elastomers and polyamides are widely used polymers that are inherently flammable. Introducing phosphorus-containing moieties is a common method to improve their fire safety. This can be done by using additive flame retardants or by reactively incorporating a phosphorus-containing monomer into the polymer chain.

While a variety of phosphorus compounds are utilized for this purpose, the direct polymerization of this compound into polyurethane or polyamide backbones is not extensively documented in scientific literature. This is likely a direct consequence of the low polymerization reactivity of the six-membered ring, as discussed previously. Creating copolymers with diisocyanates (for polyurethanes) or diamines/diacids (for polyamides) would require the efficient opening of the phosphinane ring, which remains a significant synthetic hurdle. Therefore, its use as a reactive comonomer in these systems is limited compared to more reactive phosphorus-containing molecules.

Phosphorus-based flame retardants can function through two primary mechanisms: a gas-phase mechanism and a condensed-phase mechanism.

Gas-Phase Mechanism: During combustion, volatile phosphorus compounds can be released, which act as radical scavengers in the flame, interrupting the exothermic processes of combustion.

Condensed-Phase Mechanism: In the solid state, the phosphorus compound decomposes upon heating to form polyphosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a barrier, preventing the release of flammable volatiles and shielding the underlying polymer from heat.

Microstructure and Architecture Control in Phosphorus-Containing Polymers

The ability to control polymer microstructure—including molecular weight, dispersity (Đ), chain topology (linear, cyclic, branched), and monomer sequence—is crucial for tailoring the final properties of the material. In polymers synthesized via ring-opening polymerization, this control is best achieved when the polymerization proceeds in a "living" or controlled manner, where the rate of initiation is much faster than the rate of propagation and chain-termination events are absent. nitech.ac.jp

Achieving such precise control for polymers made from this compound is exceptionally challenging. The thermodynamic equilibrium that dominates the polymerization of low-strain, six-membered rings makes it difficult to achieve the conditions necessary for a controlled process. mdpi.comnih.gov The propensity for the polymer chain to depropagate back to the monomer hinders the formation of well-defined, high-molecular-weight architectures.

In contrast, the ROP of highly strained five-membered cyclic phosphoesters can be well-controlled using various catalysts, allowing for the synthesis of complex architectures like block copolymers with predictable segment lengths. The difficulty in controlling the polymerization of this compound limits its utility in applications where precise microstructure and high molecular weight are paramount. Research into specialized catalysts or high-pressure ROP conditions may offer future pathways to overcome these thermodynamic limitations.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(phosphonate)s |

| Poly(phosphoester)s |

| Polyurethane |

| Polyamide |

| 1,3-propanediol |

| Phosphorus trichloride |

| Polyphosphoric acid |

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of 1,3,2-Dioxaphosphinane Derivatives

Derivatives of 1,3,2-dioxaphosphinane are recognized for their distinctive properties as ligands. The phosphorus atom in the ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom and the carbon backbone of the dioxaphosphinane ring. This tunability is a key factor in their utility for creating catalysts and functional materials with specific desired characteristics.

Formation of Metal-Organic Frameworks and Coordination Complexes

The bifunctional nature of certain 1,3,2-dioxaphosphinane derivatives allows them to act as bridging ligands, facilitating the construction of extended networks such as metal-organic frameworks (MOFs) and coordination polymers. For instance, ligands incorporating pyridyl groups can coordinate to metal ions, leading to the formation of two-dimensional (2D) layered MOFs. epa.gov The structure of these frameworks can be influenced by the choice of metal ion and the specific geometry of the dioxaphosphinane ligand. These materials are of interest for their potential applications in gas storage, separation, and catalysis. Research has demonstrated the assembly of 2D MOFs using flexible ligands, resulting in structures with defined topologies and porosities. epa.gov

Chiral Ligand Systems from Dioxaphosphinane Scaffolds

A particularly significant application of 1,3,2-dioxaphosphinane derivatives is in the field of asymmetric catalysis, where chiral ligands are employed to control the stereochemical outcome of chemical reactions. By introducing chiral centers into the dioxaphosphinane backbone, enantiomerically pure ligands can be synthesized. These chiral ligands, when complexed with transition metals, can create highly effective asymmetric catalysts.

The development of chiral ligands has been a major focus in catalysis research. nih.govresearchgate.net While C2-symmetric ligands have historically been prominent, there is growing interest in non-symmetrical ligands that can offer unique stereocontrol in certain reactions. nih.gov Chiral monophosphines, for example, have shown potential in various catalytic transformations. pharm.or.jp The design of these ligands often involves creating a "chiral pocket" around the metal's active site, which directs the approach of the substrate and favors the formation of one enantiomer over the other. dntb.gov.ua Bifunctional ligands, which possess both a coordinating phosphorus atom and another functional group capable of secondary interactions, have also emerged as a powerful strategy in asymmetric catalysis. nih.gov These systems can lead to enhanced reactivity and enantioselectivity in a variety of gold-catalyzed reactions. dntb.gov.uanih.gov

The versatility of the 1,3,2-dioxaphosphinane scaffold allows for the synthesis of a diverse range of chiral ligands with tailored steric and electronic properties, making them valuable tools for the development of new asymmetric catalytic processes.

Advanced Spectroscopic and Spectrometric Characterization

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Chemical Shift Analysis and Reaction Monitoring

³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atom in 2-Butoxy-1,3,2-dioxaphosphinane. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. The typical range for trivalent phosphorus compounds is broad, and the specific chemical shift for this compound provides a unique fingerprint for its identification.

In the context of chemical reactions, ³¹P NMR is invaluable for real-time monitoring. For instance, in reactions involving the formation or transformation of the dioxaphosphinane ring, the appearance of a new signal or the disappearance of the reactant's signal can be tracked to determine reaction kinetics and completion. The significant difference in chemical shifts between the trivalent phosphorus in the starting material and a potential pentavalent phosphorus in an oxidized product allows for clear differentiation and quantification.

The chemical shift is influenced by factors such as the electronegativity of the substituents and the bond angles around the phosphorus atom. The butoxy group and the cyclic nature of the dioxaphosphinane ring create a specific electronic environment that is reflected in its characteristic ³¹P NMR chemical shift.

Table 1: Illustrative ³¹P NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | [Data not available in search results] |

| Related Dioxaphosphinane Derivative | THF-d₈ | 1047 nsf.gov |

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

In the ¹H NMR spectrum, the protons of the butoxy group (CH₃, CH₂, CH₂, and OCH₂) would each exhibit distinct signals with characteristic chemical shifts and coupling patterns. The protons on the dioxaphosphinane ring would also produce specific signals, with their chemical shifts and multiplicities providing information about their stereochemical environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the butoxy group and the dioxaphosphinane ring are indicative of their bonding environment. For example, the carbon atoms bonded to oxygen will appear at a lower field (higher ppm) compared to the alkyl carbons.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to correlate the ¹H and ¹³C signals, providing unambiguous assignment of all proton and carbon resonances and confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Butoxy CH₃ | 0.8 - 1.0 | 13 - 15 |

| Butoxy CH₂ (next to CH₃) | 1.3 - 1.5 | 18 - 20 |

| Butoxy CH₂ (next to O) | 1.5 - 1.7 | 30 - 32 |

| Butoxy OCH₂ | 3.5 - 4.0 | 60 - 65 |

| Dioxaphosphinane Ring CH₂ | 3.8 - 4.5 | 65 - 75 |

Note: These are predicted ranges based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the molecule. For this compound (C₇H₁₅O₃P), the expected molecular weight is approximately 178.16 g/mol . A related compound, 2-Butoxy-1,3,2-dioxaphospholane 2-oxide, has a molecular weight of 180.138782 g/mol . alfa-chemistry.com

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O and C-O bonds. The loss of the butoxy group or fragments from the dioxaphosphinane ring would result in characteristic fragment ions. Analyzing these fragments helps to piece together the structure of the parent molecule. For instance, a derivative, 1,3,2-Dioxaphosphorinane (B14751949), 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-, has a molecular formula of C₃₆H₅₆O₆P₂ and a molecular weight of 646.78 g/mol . epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

P-O-C stretching: Strong absorptions in the region of 1000-1100 cm⁻¹.

C-H stretching: Absorptions from the alkyl groups in the butoxy chain and the dioxaphosphinane ring, typically observed around 2850-3000 cm⁻¹.

C-O stretching: Bands in the 1050-1150 cm⁻¹ region, often overlapping with the P-O-C stretches.

The absence of a P=O stretching band (typically around 1250-1350 cm⁻¹) would confirm the trivalent state of the phosphorus atom. The IR spectrum of the related compound 2-butoxyethanol (B58217) shows characteristic absorptions for O-H, C-H, and C-O stretching vibrations. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P-O-C | Stretching | 1000 - 1100 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would elucidate the conformation of the six-membered dioxaphosphinane ring, which typically adopts a chair or a twisted-boat conformation. The orientation of the butoxy group relative to the ring would also be determined. While specific crystallographic data for this compound was not found in the search results, the structure of a related compound, 2,2-dibutyl-1,3,2-dioxastannane, has been determined by single-crystal X-ray diffraction. researchgate.net

The structural parameters obtained from X-ray crystallography serve as a benchmark for computational studies and help to rationalize the chemical reactivity and spectroscopic properties of the compound.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 2-Butoxy-1,3,2-dioxaphosphinane and related 2-alkoxy-1,3,2-dioxaphosphinane derivatives. These studies reveal the profound influence of the phosphorus atom and the exocyclic butoxy group on the geometry and electron distribution within the 1,3,2-dioxaphosphinane ring.

The bonding at the phosphorus center is a key feature, exhibiting a pyramidal geometry typical for trivalent phosphorus compounds. The nature of the P-O and P-C bonds is a complex interplay of sigma and pi interactions. Natural Bond Orbital (NBO) analysis is a common computational tool used to dissect these interactions. For instance, in analogous 2-substituted 1,3,2-dioxaphosphorinanes, NBO analysis has shown significant hyperconjugative interactions, often referred to as stereoelectronic effects or anomeric effects. These interactions involve the donation of electron density from the lone pairs of the ring oxygen atoms into the antibonding orbitals (σ*) of the exocyclic P-O bond and vice versa.

| Interaction Type | Donor Orbital | Acceptor Orbital | Estimated Stabilization Energy (E(2)) (kcal/mol) |

| Endo-anomeric effect | LP(O_ring) | σ(P-O_exo) | Varies with conformation (Axial vs. Equatorial) |

| Exo-anomeric effect | LP(O_exo) | σ(P-O_ring) | Varies with conformation (Axial vs. Equatorial) |

| Note: The specific stabilization energies for this compound are not readily available in the literature and would require specific computational studies. The values are known to be highly dependent on the substituent and the conformation. |

Molecular Dynamics Simulations and Conformational Analysis of 1,3,2-Dioxaphosphinane Rings

The 1,3,2-dioxaphosphinane ring is not planar and, much like cyclohexane, can adopt several conformations. The most stable conformations are typically the chair, twist-boat, and boat forms. Molecular dynamics (MD) simulations and conformational analysis using computational methods are crucial for understanding the dynamic behavior of the ring and the conformational preferences of the substituents.

For the 1,3,2-dioxaphosphinane ring, the chair conformation is generally the most stable. In this conformation, the butoxy group at the phosphorus atom can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is a critical aspect of the molecule's reactivity and stereochemistry.

The preference for the axial or equatorial position is governed by a combination of steric and stereoelectronic effects. Sterically, a bulky butoxy group would be expected to favor the less hindered equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the ring carbons. However, stereoelectronic effects, such as the anomeric effect, can favor the axial orientation for electronegative substituents on the phosphorus atom. In the case of the butoxy group, the balance between these opposing effects determines the dominant conformer.

Computational studies on related 2-alkoxy-1,3,2-dioxaphosphinanes have shown that the energy difference between the axial and equatorial conformers is often small, and the conformational equilibrium can be influenced by the solvent and temperature.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (Equatorial Butoxy) | (Reference) 0 | O-P-O-C, C-O-P-O |

| Chair (Axial Butoxy) | Typically slightly higher | O-P-O-C, C-O-P-O |

| Twist-Boat | Higher than chair | - |

| Boat | Highest energy | - |

| Note: This table represents a generalized energy landscape. Precise energy values for this compound require specific computational modeling. |

Mechanistic Pathways elucidated through Computational Modeling

Reactions involving the trivalent phosphorus center are of particular interest. For instance, oxidation, Arbuzov-type reactions, and its use as a ligand in transition metal catalysis have been computationally investigated for analogous cyclic phosphites.

In a typical reaction, such as an oxidation or a reaction with an electrophile, the trivalent phosphorus atom acts as the nucleophilic center. Computational studies can model the approach of the reactant, the formation of the transition state, and the subsequent bond-making and bond-breaking processes. The stereochemistry of the reaction, particularly at the phosphorus center, can be predicted by comparing the activation energies of different stereochemical pathways.

For example, in a reaction where a new substituent is added to the phosphorus atom, computational modeling can determine whether the reaction proceeds with retention or inversion of configuration at the phosphorus center. This is crucial for the synthesis of stereochemically defined organophosphorus compounds.

Prediction of Reactivity and Selectivity in Organic Transformations

The ability to predict the reactivity and selectivity of this compound in various organic transformations is a significant goal of computational chemistry. By analyzing the electronic and steric properties of the molecule, it is possible to forecast its behavior in different chemical environments.

The reactivity of the phosphorus atom is directly related to its nucleophilicity, which can be quantified computationally through parameters such as the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy generally indicates a more nucleophilic character. The butoxy group, being electron-donating, is expected to increase the HOMO energy and thus enhance the nucleophilicity of the phosphorus atom compared to, for example, a chloro-substituted analogue.

Selectivity, including chemoselectivity, regioselectivity, and stereoselectivity, can also be predicted. For instance, in reactions with multifunctional molecules, computational models can help predict which functional group will preferentially react with the phosphorus center. Stereoselectivity, particularly in reactions involving the chiral phosphorus center, can be rationalized and predicted by calculating the energies of the diastereomeric transition states.

Recent advancements in machine learning and artificial intelligence, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes, including the reactivity of specific organophosphorus compounds like this compound. arxiv.orgpubpub.orgarxiv.org These models can learn complex relationships between molecular structure and reactivity, offering a complementary approach to traditional computational methods.

| Computational Parameter | Implication for Reactivity/Selectivity |

| HOMO Energy | Higher energy suggests greater nucleophilicity of the phosphorus atom. |

| LUMO Energy | Lower energy suggests greater electrophilicity of the phosphorus atom (in its P(V) state). |

| Atomic Charges | Distribution of charges indicates potential sites for nucleophilic or electrophilic attack. |

| Steric Hindrance Maps | Predicts the accessibility of the phosphorus center to reactants. |

| Transition State Energies | Differences in activation energies for competing pathways predict selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Butoxy-1,3,2-dioxaphosphinane?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 1,3-propanediol derivatives with phosphorus oxychloride in dry toluene under reflux, using triethylamine as a catalyst, yields cyclic phosphates . Key parameters include anhydrous conditions, controlled temperature (e.g., 80–100°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

| Reaction Optimization Parameters |

|---|

| Catalyst: Triethylamine |

| Solvent: Dry toluene |

| Temperature: 80–100°C |

| Purification: Column chromatography |

Q. How can this compound be characterized spectroscopically?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ³¹P) to confirm structure and purity. For example, ³¹P NMR typically shows a singlet near δ +20 ppm for the phosphorus center in cyclic phosphates . Mass spectrometry (ESI-TOF or HRMS) provides molecular ion confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .

Q. What factors influence the hydrolytic stability of this compound in aqueous solutions?

- Methodology : Stability assays under varying pH (e.g., pH 2–12) and temperatures (25–60°C) monitored via ³¹P NMR. Hydrolysis rates correlate with ring strain and substituent effects; bulky groups (e.g., butoxy) enhance stability by steric hindrance . Buffer systems (e.g., phosphate buffer) and ionic strength adjustments further refine degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate ring strain, transition states, and reaction pathways. For example, strain energies in six-membered dioxaphosphinanes (~5–10 kcal/mol higher than analogous acyclic phosphates) guide polymer design by favoring ring-opening polymerization . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reactivity .

Q. What methodologies enable the use of this compound in polymer synthesis?

- Methodology : Ring-opening polymerization (ROP) using nucleophilic initiators (e.g., amines or alkoxides) to generate polyphosphates. For example, strain-driven ROP of cyclic phosphates yields polymers with low dispersity (Đ < 1.10) and tunable molecular weights . Kinetic studies (e.g., SEC, MALDI-TOF) track chain propagation and termination .

Q. How to resolve conflicting NMR data in structural elucidation of this compound derivatives?

- Methodology : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, coupling constants in ¹H-³¹P HMBC confirm phosphorus connectivity, while NOESY identifies spatial proximity of substituents . Contrast with X-ray data (if available) resolves stereochemical ambiguities .

| Key NMR Parameters for Structural Analysis |

|---|

| ³¹P NMR: δ +15–25 ppm (cyclic phosphates) |

| ¹H NMR: δ 1.0–1.5 ppm (butoxy CH₃) |

| ¹³C NMR: δ 60–70 ppm (P-O-C linkages) |

Q. What strategies improve the regioselectivity of functionalizing this compound?

- Methodology : Directed lithiation or transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for site-specific modifications. For example, chlorination at the phosphorus center using PCl₃ followed by nucleophilic substitution introduces aryl or alkyl groups . Steric/electronic effects of the butoxy group direct reactivity toward less hindered positions .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodology : Cross-validate purity (HPLC, elemental analysis) and crystallinity (PXRD). For example, polymorphic forms or hydrate formation may explain melting point variations . Reproduce experiments under standardized conditions (e.g., heating rate 1°C/min) and compare with literature protocols .

Q. What experimental controls are critical in studying the biological activity of this compound-based prodrugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.